molecular formula C5H8Cl4 B1217957 Pentaerythrityl tetrachloride CAS No. 3228-99-7

Pentaerythrityl tetrachloride

Cat. No.: B1217957
CAS No.: 3228-99-7
M. Wt: 209.9 g/mol
InChI Key: KPZGRMZPZLOPBS-UHFFFAOYSA-N
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Description

Pentaerythrityl tetrachloride is an organic compound with the molecular formula C5H8Cl4. . This compound is a derivative of pentaerythritol, where all four hydroxyl groups are replaced by chlorine atoms. It is a white crystalline solid with a melting point of approximately 94-96°C and a boiling point of 110°C at 12 mmHg .

Biochemical Analysis

Biochemical Properties

Pentaerythrityl tetrachloride plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins during these reactions. For instance, it can act as a substrate for certain halogenase enzymes that catalyze the incorporation of halogen atoms into organic molecules . The nature of these interactions often involves the formation of covalent bonds between the chlorine atoms of this compound and the active sites of the enzymes.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to changes in the expression of genes involved in detoxification processes, as cells attempt to mitigate the potential toxic effects of the compound . Additionally, it may disrupt normal cellular metabolism by interfering with enzyme activities that are crucial for metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their catalytic activities. For instance, this compound can inhibit certain dehalogenase enzymes, preventing the removal of halogen atoms from organic molecules . This inhibition can result in the accumulation of halogenated compounds within cells, potentially leading to toxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into other chlorinated compounds over time, which may have different biochemical properties and effects on cells . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in gene expression and enzyme activities.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. For example, high doses of this compound have been shown to cause liver damage in animal models, likely due to the accumulation of toxic chlorinated compounds . Threshold effects have also been observed, where a certain dosage level must be reached before significant biochemical changes occur.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of halogenated compounds. It interacts with enzymes such as cytochrome P450s, which are involved in the oxidative metabolism of organic molecules . These interactions can lead to the formation of reactive intermediates that may further react with cellular components, potentially causing oxidative stress and cellular damage.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s lipophilic nature allows it to accumulate in lipid-rich tissues, where it may exert its biochemical effects. Additionally, this compound can be distributed to different cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification. Its localization can also affect its potential to cause cellular damage, depending on the sensitivity of the targeted organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentaerythrityl tetrachloride can be synthesized through the chlorination of pentaerythritol. The process involves the reaction of pentaerythritol with thionyl chloride in the presence of pyridine as a catalyst. The reaction is carried out at a temperature range of 65-95°C, and the product is purified by recrystallization .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Pentaerythrityl tetrachloride primarily undergoes substitution reactions due to the presence of chlorine atoms. These reactions include nucleophilic substitution, where chlorine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups .

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: The major products include pentaerythritol derivatives such as pentaerythritol tetranitrate and pentaerythritol tetraacetate.

    Reduction: The primary product is pentaerythritol.

Properties

IUPAC Name

1,3-dichloro-2,2-bis(chloromethyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H8Cl4/c6-1-5(2-7,3-8)4-9/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZGRMZPZLOPBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(CCl)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186029
Record name Pentaerythrityl tetrachloride
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Molecular Weight

209.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3228-99-7
Record name 1,3-Dichloro-2,2-bis(chloromethyl)propane
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Record name Pentaerythrityl tetrachloride
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Record name Pentaerythrityl tetrachloride
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Record name PENTAERYTHRITYL TETRACHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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